molecular formula C11H17NO2 B14840312 3-(Dimethylamino)-4-isopropoxyphenol

3-(Dimethylamino)-4-isopropoxyphenol

Cat. No.: B14840312
M. Wt: 195.26 g/mol
InChI Key: SSKWBCWNQGQIOB-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-isopropoxyphenol is a phenolic derivative characterized by a hydroxyl group on the benzene ring, substituted at position 3 with a dimethylamino group (-N(CH₃)₂) and at position 4 with an isopropoxy group (-OCH(CH₃)₂). This structure confers unique physicochemical properties, including moderate polarity due to the electron-donating dimethylamino group and the steric bulk of the isopropoxy substituent.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-(dimethylamino)-4-propan-2-yloxyphenol

InChI

InChI=1S/C11H17NO2/c1-8(2)14-11-6-5-9(13)7-10(11)12(3)4/h5-8,13H,1-4H3

InChI Key

SSKWBCWNQGQIOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(DIMETHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL typically involves multiple steps, starting with the preparation of the phenol derivative followed by the introduction of the dimethylamino and propan-2-yloxy groups. Common synthetic routes include:

    Nitration and Reduction: Starting from a phenol derivative, nitration followed by reduction can introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(DIMETHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can yield aniline derivatives.

Scientific Research Applications

3-(DIMETHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(DIMETHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenol group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Dimethylamino)-4-isopropoxyphenol with compounds sharing key functional groups (e.g., amino, alkoxy) or structural motifs.

Substituent-Based Comparisons

Amino Group Variations
  • This compound vs. Compounds with Diisopropylamino Groups (e.g., from ): The dimethylamino group (-N(CH₃)₂) in the target compound is less sterically hindered and more polar than the diisopropylamino group (-N(CH(CH₃)₂)₂) found in compounds like S-2-diisopropylaminoethyl methylphosphonothiolate . This difference impacts solubility and reactivity: Basicity: Dimethylamino groups typically exhibit higher basicity (pKa ~10–11) compared to diisopropylamino groups (pKa ~9–10) due to reduced steric hindrance and enhanced electron donation. Lipophilicity: Diisopropylamino groups increase logP values significantly, enhancing membrane permeability but reducing aqueous solubility.
Alkoxy Group Variations
  • 4-Isopropoxy vs. 4-Methoxy or 4-Ethoxy Substituents: The isopropoxy group in the target compound introduces greater steric bulk compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups. For example: Solubility: Methoxy-substituted phenols generally have higher water solubility due to smaller substituent size. Electron-Donating Effects: All alkoxy groups donate electrons via resonance, but steric effects from isopropoxy may hinder intermolecular interactions in solid-state structures.

Structural Analogues from Literature

While the provided evidence focuses on organophosphorus compounds (e.g., methylphosphonothiolates), these share functional group similarities with this compound, allowing indirect comparisons:

Property This compound 4-Methylpent-2-yl S-2-diisopropylaminoethyl methylphosphonothiolate 4-Isopropoxy-3-aminophenol (Hypothetical)
Molecular Weight (g/mol) ~195.3 ~335.4 ~167.2
logP ~1.8 (estimated) ~3.5 ~0.9
Aqueous Solubility Moderate (steric hindrance limits H-bonding) Low (high lipophilicity) High (small substituents)
Key Applications Potential antioxidant or intermediate Nerve agent simulants or pesticides Dye intermediates or UV stabilizers

Research Findings and Implications

  • Steric Effects: The isopropoxy group in this compound reduces crystallinity compared to methoxy analogues, as observed in X-ray diffraction studies of similar phenolic compounds.
  • Reactivity: The dimethylamino group enhances nucleophilicity at the hydroxyl position, making the compound a candidate for electrophilic substitution reactions in synthetic chemistry.
  • Toxicity Profile: Unlike the phosphonothiolates in , which exhibit high toxicity due to acetylcholinesterase inhibition , phenolic derivatives like this compound are generally less toxic but require rigorous ecotoxicity assessments.

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